molecular formula C14H18N2OS B2549638 N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide CAS No. 2411269-11-7

N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide

Cat. No.: B2549638
CAS No.: 2411269-11-7
M. Wt: 262.37
InChI Key: SQIYPWVULFNETD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a benzothiazole ring and a nitrile group. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities . The nitrile group (-CN) is a functional group known for its reactivity and its ability to form various other functional groups.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a benzothiazole ring, which is a type of aromatic heterocycle. It would also contain a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzothiazole ring might contribute to the compound’s stability and reactivity. The nitrile group could affect the compound’s polarity and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it behaves in a biological system. Without specific studies on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be studied further for potential medicinal uses .

Properties

IUPAC Name

N-methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-6-13(17)16(3)9-11-7-5-8-12-14(11)15-10(2)18-12/h11H,5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIYPWVULFNETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CC1CCCC2=C1N=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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